molecular formula C11H13N3O4S2 B2617468 1-methanesulfonyl-2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole CAS No. 868217-39-4

1-methanesulfonyl-2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole

Cat. No.: B2617468
CAS No.: 868217-39-4
M. Wt: 315.36
InChI Key: PAMFZXDOTIYYJM-UHFFFAOYSA-N
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Description

1-methanesulfonyl-2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole is a complex organic compound that belongs to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a methanesulfonyl group, a nitrophenylmethyl group, and a sulfanyl group attached to the imidazole ring. The unique structure of this compound makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methanesulfonyl-2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst.

    Introduction of the Methanesulfonyl Group: The methanesulfonyl group can be introduced via sulfonylation reactions using methanesulfonyl chloride and a base such as triethylamine.

    Attachment of the Nitrophenylmethyl Group: The nitrophenylmethyl group can be attached through a nucleophilic substitution reaction involving 4-nitrobenzyl chloride and the imidazole derivative.

    Formation of the Sulfanyl Group: The sulfanyl group can be introduced by reacting the intermediate compound with a thiol reagent under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-methanesulfonyl-2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methanesulfonyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Amines, thiols, triethylamine.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amino derivatives.

    Substitution: Substituted imidazole derivatives.

Scientific Research Applications

1-methanesulfonyl-2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-methanesulfonyl-2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Inhibition of Enzymes: Binding to the active site of enzymes and inhibiting their activity.

    Receptor Modulation: Interacting with cell surface receptors and modulating their signaling pathways.

    DNA Intercalation: Inserting itself between DNA base pairs and disrupting DNA replication and transcription.

Comparison with Similar Compounds

1-methanesulfonyl-2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole can be compared with other imidazole derivatives such as:

    Metronidazole: An antimicrobial agent used to treat infections caused by anaerobic bacteria and protozoa.

    Omeprazole: A proton pump inhibitor used to treat acid-related disorders.

    Tinidazole: An antiprotozoal and antibacterial agent.

The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-methylsulfonyl-2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O4S2/c1-20(17,18)13-7-6-12-11(13)19-8-9-2-4-10(5-3-9)14(15)16/h2-5H,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAMFZXDOTIYYJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCN=C1SCC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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